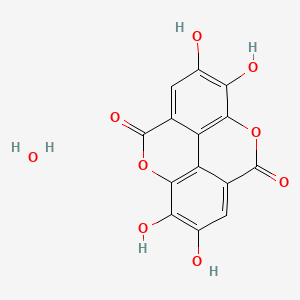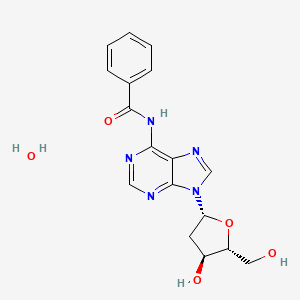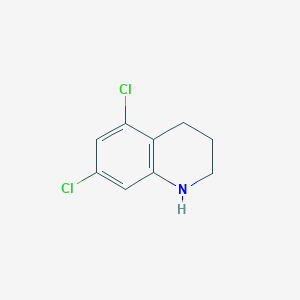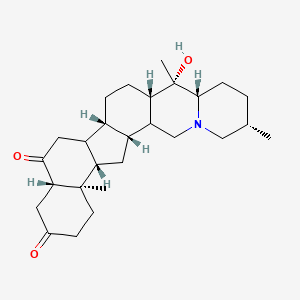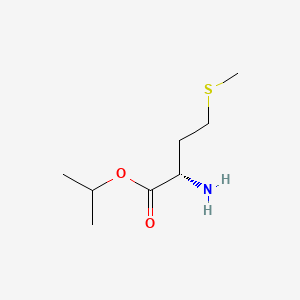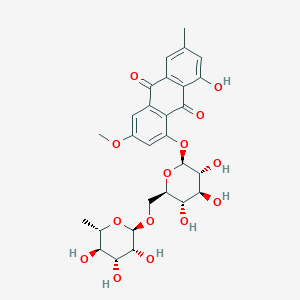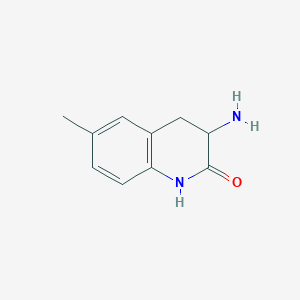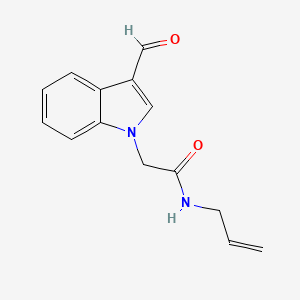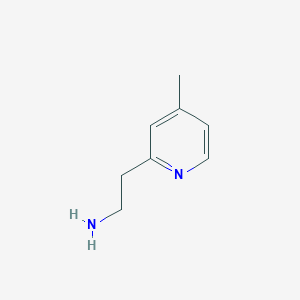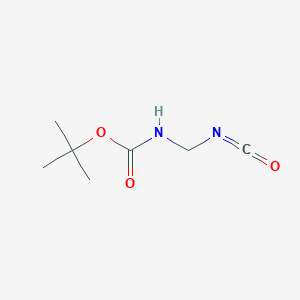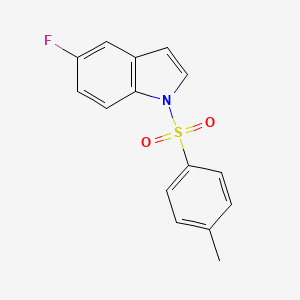
N-(3-Amino-4-chlorophenyl)-3-methylbutanamide
Overview
Description
“N-(3-Amino-4-chlorophenyl)-3-methylbutanamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as N-(3-amino-4-chlorophenyl) acylamides, involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent . The reaction is conducted in the presence of at least one acid acceptor .
Scientific Research Applications
Antifungal Activity
N-(3-Amino-4-chlorophenyl)-3-methylbutanamide derivatives have been explored for their antifungal properties. A study synthesized a novel compound related to this chemical, demonstrating significant antifungal activity against various pathogens, such as Botrytis cinerea and Gibberella zeae. This suggests potential applications in developing antifungal agents for agricultural or medicinal purposes (Xue Si, 2009).
Herbicidal Activity
Research into the herbicidal potential of compounds containing the this compound moiety has been conducted. A series of derivatives were synthesized and tested against various weeds, showing moderate inhibitory activities and selectivities. This indicates the compound's utility in the design of new herbicides, particularly due to its chiral properties enhancing herbicidal activity (L. Duan, Q. Zhao, H. B. Zhang, 2010).
Anticonvulsant Properties
Derivatives of this compound have been investigated for their anticonvulsant properties. Schiff bases of gamma-aminobutyric acid (GABA) and gamma-aminobutyramide, incorporating the 4-chlorophenyl moiety, were found to exhibit anticonvulsant effects and GABA mimetic activity, suggesting potential therapeutic applications for epilepsy and related disorders (J. Kaplan et al., 1980).
Antiandrogenic and Antitumor Effects
Compounds structurally related to this compound have been studied for their antiandrogenic and antitumor effects. Research involving vinclozolin metabolites, which share a similar chemical structure, demonstrated significant inhibitory effects on androgen-induced transactivation, highlighting potential applications in cancer therapy, particularly in treatments targeting hormone-dependent cancers (C. Wong et al., 1995).
Agricultural Applications
The agricultural sector has seen applications of compounds related to this compound in the formulation of more effective and less toxic fungicides. Research into solid lipid nanoparticles and polymeric nanocapsules incorporating related compounds has shown improved release profiles and reduced toxicity, offering new strategies for plant disease management and fungal control (E. Campos et al., 2015).
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)5-11(15)14-8-3-4-9(12)10(13)6-8/h3-4,6-7H,5,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZQCGTYVCSWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


